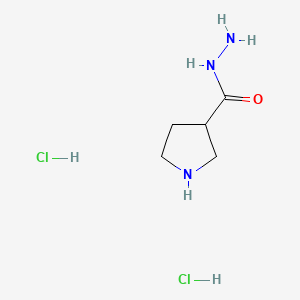

Pyrrolidine-3-carbohydrazidedihydrochloride

Description

BenchChem offers high-quality Pyrrolidine-3-carbohydrazidedihydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Pyrrolidine-3-carbohydrazidedihydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

Propriétés

Formule moléculaire |

C5H13Cl2N3O |

|---|---|

Poids moléculaire |

202.08 g/mol |

Nom IUPAC |

pyrrolidine-3-carbohydrazide;dihydrochloride |

InChI |

InChI=1S/C5H11N3O.2ClH/c6-8-5(9)4-1-2-7-3-4;;/h4,7H,1-3,6H2,(H,8,9);2*1H |

Clé InChI |

MKUZFBYOJVUQSE-UHFFFAOYSA-N |

SMILES canonique |

C1CNCC1C(=O)NN.Cl.Cl |

Origine du produit |

United States |

Pyrrolidine-3-carbohydrazide Dihydrochloride: A Technical Guide for Advanced Drug Discovery

Introduction: The Strategic Value of the Pyrrolidine Scaffold

The pyrrolidine ring, a five-membered nitrogen-containing heterocycle, stands as a cornerstone in the field of medicinal chemistry. It is widely recognized as a "privileged scaffold," a structural motif that appears in numerous natural products and pharmacologically active agents, capable of interacting with a wide range of biological targets.[1] The non-planar, flexible conformation of the pyrrolidine ring allows for the precise three-dimensional positioning of substituents, a critical feature for optimizing molecular interactions with complex biological systems like enzymes and receptors.[1][2] This inherent versatility has propelled the development of pyrrolidine-containing drugs across diverse therapeutic areas, including oncology, infectious diseases, and central nervous system disorders.[1]

This technical guide provides an in-depth exploration of Pyrrolidine-3-carbohydrazide Dihydrochloride, a bifunctional building block designed for researchers, scientists, and drug development professionals. The molecule uniquely combines the conformational advantages of the pyrrolidine core with the versatile reactivity of a carbohydrazide moiety. The hydrazide group is a powerful tool in medicinal chemistry, serving as a key synthon for creating a variety of heterocyclic systems and, most notably, for forming stable hydrazone linkages with aldehydes and ketones.[3] This dual functionality makes Pyrrolidine-3-carbohydrazide Dihydrochloride a valuable intermediate for library synthesis, fragment-based drug design (FBDD), and the construction of complex lead compounds.

Core Chemical and Physical Properties

Pyrrolidine-3-carbohydrazide Dihydrochloride is the hydrochloride salt form of the parent compound, enhancing its stability and aqueous solubility. Due to its nature as a specialized chemical intermediate, comprehensive experimental data is not widely published. The following properties are based on the analysis of its constituent functional groups and data from structurally related analogs.

| Property | Predicted Value / Description | Rationale / Analogous Compound Data |

| Chemical Structure |  | Structure consists of a pyrrolidine ring functionalized at the 3-position with a carbohydrazide group, presented as a dihydrochloride salt. |

| Molecular Formula | C₅H₁₅Cl₂N₃O | Derived from the chemical structure. |

| Molecular Weight | 204.10 g/mol | Calculated from the molecular formula. |

| Appearance | White to off-white crystalline solid | Typical appearance for hydrochloride salts of small organic molecules. |

| Solubility | Highly soluble in water; soluble in alcohols (e.g., methanol, ethanol).[4][5] | The dihydrochloride salt form significantly increases polarity and water solubility. Carbohydrazides are generally water-soluble.[4][5] |

| Stability | Stable under standard ambient conditions (room temperature) in a dry environment.[6] | Hydrazide derivatives are typically stable in neutral or slightly acidic environments but may undergo hydrolysis under strongly acidic or basic conditions.[6][7] |

| Storage | Store in a cool, dry, well-ventilated place in a tightly sealed container. Recommended storage at 2-8°C.[8] | Standard practice for hygroscopic and reactive chemical intermediates to prevent degradation.[8] |

Synthesis and Purification: A Strategic Approach

The synthesis of Pyrrolidine-3-carbohydrazide Dihydrochloride is best approached via a multi-step pathway starting from a commercially available and appropriately protected precursor, such as N-Boc-pyrrolidine-3-carboxylic acid. This strategy ensures regiochemical control and prevents unwanted side reactions involving the pyrrolidine nitrogen.

The overall synthetic workflow can be visualized as follows:

Caption: Proposed synthetic workflow for Pyrrolidine-3-carbohydrazide dihydrochloride.

Step-by-Step Experimental Protocol

Step 1: Esterification of N-Boc-pyrrolidine-3-carboxylic acid

-

Causality: The carboxylic acid is first converted to an ester (e.g., a methyl or ethyl ester) to create a more reactive electrophilic center for the subsequent nucleophilic attack by hydrazine. Direct reaction of the carboxylic acid with hydrazine would require harsh conditions and coupling agents, which is less efficient.

-

Methodology:

-

Suspend N-Boc-pyrrolidine-3-carboxylic acid (1.0 eq) in anhydrous methanol.

-

Cool the mixture to 0 °C in an ice bath.

-

Add thionyl chloride (SOCl₂) (1.2 eq) dropwise while maintaining the temperature at 0 °C.

-

Allow the reaction to warm to room temperature and stir for 12-18 hours.

-

Monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Remove the solvent under reduced pressure. The resulting crude methyl ester can often be used in the next step without further purification.

-

Step 2: Hydrazinolysis of the Ester

-

Causality: Hydrazine hydrate acts as a potent nucleophile, attacking the ester carbonyl to form a stable tetrahedral intermediate, which then collapses to yield the desired hydrazide. This is a standard and high-yielding method for hydrazide synthesis from esters.[3][9]

-

Methodology:

-

Dissolve the crude ester from Step 1 in ethanol or methanol.

-

Add hydrazine hydrate (5.0 - 10.0 eq) to the solution at room temperature.[10]

-

Heat the mixture to reflux and maintain for 4-8 hours.

-

Monitor the reaction by TLC.

-

Upon completion, cool the reaction mixture and remove the solvent under reduced pressure.

-

The resulting N-Boc-pyrrolidine-3-carbohydrazide can be purified by crystallization or flash chromatography.

-

Step 3: N-Boc Deprotection and Dihydrochloride Salt Formation

-

Causality: The acid-labile tert-butyloxycarbonyl (Boc) protecting group is efficiently removed under strong acidic conditions.[11] Using an excess of hydrochloric acid not only cleaves the Boc group but also protonates both the pyrrolidine nitrogen and the terminal amino group of the hydrazide, forming the stable, water-soluble dihydrochloride salt.

-

Methodology:

-

Dissolve the purified N-Boc-pyrrolidine-3-carbohydrazide from Step 2 in a minimal amount of anhydrous methanol or 1,4-dioxane.

-

Add a solution of hydrochloric acid in 1,4-dioxane (e.g., 4M, 3.0-5.0 eq) at 0 °C.

-

Stir the mixture at room temperature for 2-4 hours.

-

The product will typically precipitate from the solution. If not, the solvent can be removed under reduced pressure.

-

The resulting solid is collected by filtration, washed with cold diethyl ether, and dried under vacuum to yield the final Pyrrolidine-3-carbohydrazide dihydrochloride.

-

Chemical Reactivity and Applications

The synthetic utility of Pyrrolidine-3-carbohydrazide dihydrochloride stems from its two distinct reactive centers.

Caption: Key reactive sites and potential transformations of the core molecule.

-

Carbohydrazide Moiety: This is the primary functional handle for derivatization. It readily undergoes condensation reactions with aldehydes and ketones to form stable hydrazone linkages.[12] This reaction is widely used in combinatorial chemistry and for linking the pyrrolidine scaffold to other pharmacophores. The hydrazide can also be acylated or used as a precursor for synthesizing various heterocycles like 1,3,4-oxadiazoles and pyrazoles.[13]

-

Pyrrolidine Nitrogen: As a secondary amine, the pyrrolidine nitrogen is nucleophilic and can participate in reactions such as N-alkylation, N-arylation, and amide bond formation (after neutralization of the salt). This site allows for the introduction of substituents that can modulate the molecule's pharmacokinetic properties (e.g., solubility, lipophilicity) or act as additional binding elements.

This dual reactivity makes the molecule an excellent building block for generating libraries of diverse compounds for high-throughput screening.

Predicted Spectroscopic Data

Unambiguous structural confirmation is critical in drug discovery.[1] While experimental spectra for the title compound are not available, a predictive analysis based on known data for similar structures provides a reliable characterization framework.[14][15]

| Technique | Predicted Key Signals / Bands | Interpretation |

| ¹H NMR (D₂O, 400 MHz) | δ 3.2-3.8 (m, 5H)δ 2.2-2.6 (m, 2H) | Protons on the pyrrolidine ring (CH and CH₂ adjacent to nitrogen and the carbohydrazide group).Protons on the C4 position of the pyrrolidine ring. |

| ¹³C NMR (D₂O, 100 MHz) | δ ~170-175δ ~45-55δ ~30-40 | Carbonyl carbon (C=O) of the hydrazide.Carbons of the pyrrolidine ring adjacent to nitrogen (C2, C5).Carbons at C3 and C4 of the pyrrolidine ring. |

| FT-IR (KBr, cm⁻¹) | 3400-3200 cm⁻¹ (broad)~3000-2800 cm⁻¹~1650-1680 cm⁻¹ | N-H stretching (from -NH₂ and protonated amines).C-H stretching (aliphatic).C=O stretching (amide I band). |

| Mass Spec (ESI+) | m/z [M+H]⁺ ≈ 146.1 | Mass of the free base (monoisotopic). |

Safety and Handling

While a specific Safety Data Sheet (SDS) for Pyrrolidine-3-carbohydrazide dihydrochloride is not available, a robust safety assessment can be made based on related compounds.

-

General Hazards: Pyrrolidine derivatives should be handled with care. The parent compound, pyrrolidine, is corrosive and flammable.[16] Hydrochloride salts are generally acidic and can cause irritation to the skin, eyes, and respiratory tract. Hydrazine and its derivatives are known to have potential toxicity.

-

Personal Protective Equipment (PPE): Always use appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.

-

Handling: Handle the compound in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust. Avoid contact with skin and eyes.

-

Disposal: Dispose of waste in accordance with local, state, and federal regulations.

References

- Hydrazide Derivatives: Versatile Tools in Organic Synthesis and Drug Discovery. (n.d.). Source Details Unavailable.

-

Ataman Kimya. (n.d.). Carbohydrazide. Available at: [Link]

-

Shandong Kairui Chemistry Co., Ltd. (n.d.). Carbohydrazide. Available at: [Link]

-

Wikipedia. (n.d.). Carbohydrazide. Available at: [Link]

-

ResearchGate. (n.d.). Stability studies of hydrazide and hydroxylamine-based glycoconjugates in aqueous solution. Available at: [Link]

-

PubMed. (2009). Stability studies of hydrazide and hydroxylamine-based glycoconjugates in aqueous solution. Available at: [Link]

-

National Center for Biotechnology Information. (n.d.). Microwave-Assisted Synthesis and Spectral Properties of Pyrrolidine-Fused Chlorin Derivatives. Available at: [Link]

-

ResearchGate. (n.d.). Solution phase spectral data of some of the synthesized pyrrolidinone derivatives in DMSO. Available at: [Link]

-

Semantic Scholar. (n.d.). Synthesis and structural characterization of products condensation 4-carboxy-1-(4-styrylcarbonylphenyl)-2-pyrrolidinones with hydrazines. Available at: [Link]

-

Defense Technical Information Center. (1992). Infrared Spectrum of Gaseous 3-Pyrroline and Pyrrolidine and Overtone Spectrum of 3-Pyrroline. Available at: [Link]

-

MDPI. (2025). Hydrazides as Powerful Tools in Medicinal Chemistry: Synthesis, Reactivity, and Biological Applications. Available at: [Link]

-

National Center for Biotechnology Information. (2011). The hydrazide/hydrazone click reaction as a biomolecule labeling strategy for M(CO)3 (M = Re, 99mTc) radiopharmaceuticals. Available at: [Link]

-

Organic Syntheses. (n.d.). α-Arylation of N-Boc Pyrrolidine. Available at: [Link]

-

ResearchGate. (n.d.). Synthesis of pyrrolidine-3-carboxylic acid derivatives: Via asymmetric Michael addition reactions of carboxylate-substituted enones. Available at: [Link]

- Google Patents. (n.d.). US8344161B2 - Process for the preparation of pyrollidine-3-carboxylic acids.

-

National Center for Biotechnology Information. (2018). Synthesis of 3-Substituted Pyrrolidines via Palladium-Catalyzed Hydroarylation. Available at: [Link]

-

MDPI. (2003). Synthesis and Reactions of Some New Heterocyclic Carbohydrazides and Related Compounds as Potential Anticancer Agents. Available at: [Link]

-

Office of Scientific and Technical Information. (n.d.). Synthesis of Acid Hydrazides from Carboxylic Acids in Continuous Flow. Available at: [Link]

-

Beilstein Journal of Organic Chemistry. (2021). Hydrazides in the reaction with hydroxypyrrolines: less nucleophilicity – more diversity. Available at: [Link]

-

ResearchGate. (2025). Synthesis and structural characterization of products condensation 4-carboxy-1-(4-styrylcarbonylphenyl)-2-pyrrolidinones with hydrazines. Available at: [Link]

- Google Patents. (n.d.). EP1317428B1 - Pyrrolidine-2-carboxylic acid hydrazide derivatives for use as metalloprotease inhibitors.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. mdpi.com [mdpi.com]

- 4. atamankimya.com [atamankimya.com]

- 5. Carbohydrazide - Wikipedia [en.wikipedia.org]

- 6. Hydrazide Derivatives: Versatile Tools in Organic Synthesis and Drug Discovery - Amerigo Scientific [amerigoscientific.com]

- 7. Stability studies of hydrazide and hydroxylamine-based glycoconjugates in aqueous solution - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. (S)-吡咯烷-3-羧酸 ≥98.0% (NT) | Sigma-Aldrich [sigmaaldrich.com]

- 9. osti.gov [osti.gov]

- 10. EP1317428B1 - Pyrrolidine-2-carboxylic acid hydrazide derivatives for use as metalloprotease inhibitors - Google Patents [patents.google.com]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. The hydrazide/hydrazone click reaction as a biomolecule labeling strategy for M(CO)3 (M = Re, 99mTc) radiopharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]

- 13. mdpi.com [mdpi.com]

- 14. pdf.benchchem.com [pdf.benchchem.com]

- 15. Microwave-Assisted Synthesis and Spectral Properties of Pyrrolidine-Fused Chlorin Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 16. pyrrolidine-3-carboxylic acid AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]

Harnessing the Carbohydrazide Pharmacophore: A Technical Guide to the Design, Synthesis, and Biological Activity of Hydrazide-Hydrazone Derivatives

Executive Summary

The carbohydrazide moiety (–CO–NH–NH–) has emerged as a highly versatile and privileged pharmacophore in modern drug discovery. Its unique structural topology—featuring adjacent nitrogen atoms and a carbonyl group—provides exceptional hydrogen-bonding capabilities and structural flexibility. When functionalized into Schiff bases (hydrazones) or incorporated into heterocyclic rings, carbohydrazides exhibit a broad spectrum of biological activities, including potent anticancer, antimicrobial, and antitubercular effects[1]. This whitepaper dissects the mechanistic causality behind these activities, provides a quantitative data summary, and outlines self-validating experimental workflows for synthesizing and evaluating these compounds.

Structural Rationale and Mechanistic Causality

In my experience optimizing small-molecule scaffolds, the efficacy of a drug candidate often hinges on its ability to form stable, specific interactions within an enzyme's active site. The carbohydrazide pharmacophore excels in this regard due to two fundamental properties:

-

Multivalent Hydrogen Bonding: The presence of both oxygen (hydrogen bond acceptor) and nitrogen (hydrogen bond donors) allows the molecule to anchor itself firmly within complex protein pockets[2].

-

Conformational Locking via Schiff Base Formation: The primary amine of a carbohydrazide is highly reactive toward aromatic aldehydes. Condensing these yields a hydrazone (–CO–NH–N=CH–). This double bond restricts the rotational freedom of the linker, locking the molecule into a rigid, bioactive conformation that significantly reduces the entropic penalty upon target binding[3].

Anticancer Activity: Targeted Cytotoxicity

Carbohydrazide derivatives have demonstrated significant potential as targeted anticancer agents, often by intercalating with DNA, inducing apoptosis, or inhibiting specific oncogenic kinases.

-

Furan-Bearing Derivatives: Recent studies have shown that incorporating a furan moiety into the carbohydrazide skeleton yields compounds with high selectivity for cancer cells. For instance, specific furan-carbohydrazides induce significant cytotoxicity in A549 human lung cancer cells while sparing normal human fibroblasts, indicating a highly favorable therapeutic index[4].

-

Pyridine-Based Derivatives: Pyridine rings functionalized with carbohydrazide groups exhibit targeted cytotoxic activity against a panel of cancer cell lines (including MCF-7, HeLa, and HCC1937)[5]. The nitrogen in the pyridine ring works synergistically with the carbohydrazide linker to form hydrogen bonds with nucleic acids, disrupting tumor replication[5].

-

Pyrazole-Carbohydrazides: Substitution of the carbohydrazide moiety onto a pyrazole ring (particularly at the C-3 or C-5 positions) generates derivatives that act as potent growth inhibitors. These compounds arrest proliferation in A549 cells primarily by triggering apoptotic pathways[6].

Antimicrobial and Antitubercular Efficacy

The escalating crisis of multidrug-resistant (MDR) bacterial strains has necessitated the development of novel antibacterial scaffolds. Carbohydrazides, particularly those fused with pyrazine or isoxazole rings, have proven highly effective.

-

DprE1 Inhibition in M. tuberculosis: Pyrazine-2-carbohydrazide derivatives have shown exceptional antitubercular activity against the M. tuberculosis H37Rv strain[7]. In silico and in vitro investigations reveal a precise mechanism of action: these compounds act as non-covalent inhibitors of the enzyme decaprenylphosphoryl- β -D-ribose 2'-epimerase (DprE1)[7]. The carbohydrazide linker forms critical hydrogen bonds with the Cys387 residue in the active site, halting the synthesis of cell wall arabinans and leading to bacterial lysis[7].

-

Isoxazole-Based Derivatives: These compounds target essential microbial enzymes, disrupting peptidoglycan biosynthesis and exhibiting broad-spectrum activity against both Gram-positive and Gram-negative pathogens[8].

Mechanistic pathway of M. tuberculosis DprE1 inhibition by pyrazine-2-carbohydrazide derivatives.

Quantitative Bioactivity Summary

To facilitate easy comparison of the pharmacological potential of these scaffolds, the following table summarizes key quantitative data from recent literature:

| Compound Class | Specific Derivative | Biological Target / Cell Line | Activity Metric (Efficacy) | Reference |

| Furan-carbohydrazide | Compound 3e | A549 (Human Lung Cancer) | IC 50 = 43.38 µM | [4] |

| Furan-carbohydrazide | Compound 3e | BJ (Normal Fibroblasts) | IC 50 > 400 µM (Non-toxic) | [4] |

| Pyrazine-2-carbohydrazide | Compounds T16, T19 | M. tuberculosis H37Rv | MIC = 1.56 µg/mL | [7] |

| Aryl-carbohydrazide Schiff Base | Compounds 3a, 3b, 3c | M. tuberculosis | MIC = 1.6 µg/mL | [3] |

| Aryl-carbohydrazide Schiff Base | Compound 3c | MCF-7 (Breast Cancer) | 80.23% inhibition at 200 µg/mL | [3] |

Experimental Protocols: Synthesis and Validation Workflows

A critical failure point in many published medicinal chemistry methodologies is the lack of internal controls. The following protocols are designed as self-validating systems , ensuring that the data generated is both reproducible and biologically relevant.

Protocol A: Synthesis of Aryl-Carbohydrazide Schiff Bases

-

Esterification and Hydrazinolysis:

-

Step: Convert the starting carboxylic acid to its corresponding ester. Reflux the ester with an excess of hydrazine monohydrate in absolute ethanol for 8 hours[1].

-

Causality: Ethanol is utilized as a protic solvent to stabilize the transition state. Refluxing provides the activation energy required to drive the nucleophilic acyl substitution to completion, yielding the primary carbohydrazide.

-

-

Schiff Base Condensation:

-

Step: React the purified carbohydrazide with an equimolar amount of an aromatic aldehyde in ethanol, adding 2-3 drops of glacial acetic acid as a catalyst. Reflux for 4-6 hours[1].

-

Causality: The acid catalyst protonates the carbonyl oxygen of the aldehyde, drastically increasing its electrophilicity. This facilitates rapid nucleophilic attack by the terminal amine of the carbohydrazide, forming the hydrazone linkage[2].

-

-

Spectroscopic Validation:

-

Step: Recrystallize the product. Confirm the structure using FT-IR (verifying the C=O stretch at ~1650 cm⁻¹ and the new C=N imine stretch at ~1600 cm⁻¹) and ¹H-NMR (ensuring the NH protons appear downfield at 10-12 ppm due to deshielding)[5].

-

Protocol B: Self-Validating Cytotoxicity Assay (MTT)

-

Cell Seeding & Counter-Screening:

-

Step: Seed target cancer cells (e.g., A549) and a normal control cell line (e.g., BJ fibroblasts) in parallel 96-well plates at a density of 5×103 cells/well.

-

Causality: The parallel use of normal fibroblasts is a mandatory self-validating control. It allows the calculation of the Selectivity Index (SI). A compound is only a viable drug candidate if it induces apoptosis in cancer cells without acting as a general cellular poison[4].

-

-

Treatment & Viability Measurement:

-

Step: Expose cells to varying concentrations of the synthesized compounds (10-400 µM) alongside a positive control (e.g., Doxorubicin) and a vehicle control (DMSO < 0.5%). After 24 hours, add MTT reagent. Dissolve the resulting formazan crystals in DMSO and read absorbance at 570 nm.

-

Standard self-validating workflow for synthesizing and evaluating carbohydrazide derivatives.

Sources

- 1. ajgreenchem.com [ajgreenchem.com]

- 2. researchgate.net [researchgate.net]

- 3. benthamdirect.com [benthamdirect.com]

- 4. Journal of Research in Pharmacy » Submission » Synthesis and anticancer activity of new carbohydrazide derivatives bearing furan moiety [dergipark.org.tr]

- 5. Design, Synthesis and Evaluation of the Biological Activities of Some New Carbohydrazide and Urea Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Pyrazole Carbohydrazide Derivatives of Pharmaceutical Interest - PMC [pmc.ncbi.nlm.nih.gov]

- 7. worldscientific.com [worldscientific.com]

- 8. kuey.net [kuey.net]

The Pyrrolidine Scaffold: A Privileged Architecture in Rational Drug Design

Executive Summary

In medicinal chemistry, a "privileged structure" refers to a rigid yet conformationally adaptable molecular framework capable of providing high-affinity ligands for diverse biological targets. The pyrrolidine ring—a five-membered nitrogen-containing heterocycle—stands as one of the most prominent privileged scaffolds in modern drug discovery[1]. From cardiovascular agents to neurotherapeutics and antidiabetics, its unique three-dimensional architecture allows for the precise spatial orientation of pharmacophores. This technical guide explores the physicochemical rationale behind the pyrrolidine scaffold, its mechanistic role in target engagement (specifically Dipeptidyl Peptidase-4 inhibitors), and the state-of-the-art synthetic methodologies used to construct highly substituted pyrrolidine derivatives.

Physicochemical and Structural Rationale

The ubiquitous presence of the pyrrolidine scaffold in FDA-approved drugs is not coincidental; it is driven by distinct physicochemical advantages[1]:

-

Conformational Flexibility (Puckering): Unlike flat aromatic rings, the saturated pyrrolidine ring undergoes rapid envelope and half-chair conformational puckering. This flexibility allows the scaffold to dynamically adapt to the topography of complex protein binding pockets.

-

Basicity and Salt Bridge Formation: With a pKa typically around 11.3, the secondary amine of an unsubstituted pyrrolidine is protonated at physiological pH. This enables the formation of strong electrostatic interactions (salt bridges) with acidic amino acid residues (e.g., aspartate or glutamate) within target receptors.

-

Bioisosterism and Metabolic Tuning: The scaffold is highly amenable to bioisosteric modifications. For instance, the introduction of fluorine atoms to create (S)-3-(difluoromethyl)pyrrolidine alters the molecule's lipophilicity and pKa, significantly enhancing metabolic stability by shielding adjacent C-H bonds from cytochrome P450-mediated oxidation[1].

Target Engagement: The DPP-4 Inhibitor Paradigm

The clinical success of Dipeptidyl Peptidase-4 (DPP-4) inhibitors—commonly known as gliptins—provides a masterclass in pyrrolidine-based drug design. DPP-4 is a serine protease responsible for the rapid degradation of incretin hormones like Glucagon-Like Peptide-1 (GLP-1) and Glucose-Dependent Insulinotropic Peptide (GIP)[2]. By inhibiting DPP-4, gliptins prolong the half-life of active incretins, thereby enhancing glucose-dependent insulin secretion[3].

Mechanism of Action

Approved DPP-4 inhibitors are broadly classified by their S1-binding segment. A major class utilizes a pyrrolidine ring (often a cyanopyrrolidine) connected by an aminoacyl spacer[2].

-

The S1 Pocket Binding: The pyrrolidine moiety fits snugly into the hydrophobic S1 pocket of the DPP-4 enzyme.

-

Covalent Imidate Formation: The critical mechanistic feature of cyanopyrrolidine derivatives (e.g., Vildagliptin) is the nitrile group attached to the pyrrolidine ring. This electrophilic nitrile undergoes a reversible nucleophilic attack by the hydroxyl group of the catalytic Ser630 residue in the DPP-4 active site, forming a covalent imidate adduct[4]. This covalent interaction is the direct causality behind the drug's high potency and extended target residence time[5].

Fig 1. Mechanism of DPP-4 inhibition by cyanopyrrolidine derivatives enhancing GLP-1 signaling.

Synthetic Methodologies: 1,3-Dipolar Cycloaddition

Synthesizing highly substituted, stereochemically pure pyrrolidines requires robust methodologies. The gold standard in modern organic synthesis is the catalytic asymmetric [3+2] 1,3-dipolar cycloaddition of azomethine ylides with olefinic dipolarophiles (alkenes)[6].

The Causality of the Catalyst System

Azomethine ylides are highly reactive and unstable; thus, they must be generated in situ[6]. The most effective method involves the deprotonation of metalated imino esters.

-

Metalation: A transition metal catalyst (e.g., Ag, Cu, or Ir) coordinates to the nitrogen and oxygen atoms of an imino ester precursor. This coordination significantly increases the acidity of the adjacent α -proton[6][7].

-

Deprotonation: A chiral base (such as a cinchona alkaloid derivative) can then easily deprotonate the α -carbon, generating a chiral metallo-azomethine ylide[6].

-

Stereocontrol: The chiral environment created by the metal-ligand complex dictates the facial approach of the incoming alkene, allowing for the simultaneous creation of up to four contiguous stereocenters with high enantio- and diastereoselectivity[7].

Fig 2. Catalytic asymmetric 1,3-dipolar cycloaddition workflow for pyrrolidine synthesis.

Quantitative Structure-Activity Relationship (QSAR)

The structural nuances of the pyrrolidine ring dictate its pharmacodynamic profile. Table 1 summarizes the comparative binding affinities of representative DPP-4 inhibitors, highlighting the potency advantage of the covalent cyanopyrrolidine interaction[3][4].

Table 1: QSAR and Binding Profiles of Representative DPP-4 Inhibitors

| Compound | Scaffold Type | Primary S1 Binding Interaction | Approx. IC50 (nM) | Mechanism Type |

| Vildagliptin | Cyanopyrrolidine | Covalent imidate with Ser630 | ~3.5 | Reversible Covalent |

| Teneligliptin | Pyrrolidine-based | S1, S2, and S2 extensive subsite | ~1.0 | Competitive / Tight-binding |

| Sitagliptin | Trifluorophenyl / Non-pyrrolidine | Non-covalent hydrophobic packing | ~18.0 | Reversible Competitive |

| Alogliptin | Pyrimidine-2,4-dione | Non-covalent S1' and S2' interactions | ~24.0 | Reversible Competitive |

Self-Validating Experimental Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems, incorporating internal controls to immediately flag experimental failure.

Protocol A: Ag-Catalyzed Asymmetric Synthesis of Substituted Pyrrolidines

Objective: Synthesize a highly substituted pyrrolidine via 1,3-dipolar cycloaddition with built-in stereochemical validation.

-

Preparation: In an oven-dried Schlenk flask under argon, dissolve the imino ester precursor (1.0 mmol) and the olefinic dipolarophile (1.2 mmol) in anhydrous THF (10 mL). Causality: Argon and anhydrous conditions prevent the premature hydrolysis of the imino ester.

-

Catalyst Complexation: Add AgF (0.05 mmol, 5 mol%) and a chiral cinchona alkaloid ligand (0.055 mmol). Stir at room temperature for 15 minutes. Causality: The slight excess of ligand ensures all silver is complexed, preventing background racemic reactions driven by unliganded metal[6].

-

Cycloaddition: Allow the reaction to stir at -20°C for 24 hours. Monitor via TLC (Hexanes/EtOAc 7:3).

-

System Validation (Quality Control):

-

Yield Validation: Add 1,3,5-trimethoxybenzene (0.5 mmol) as an internal standard before crude NMR analysis to accurately quantify conversion without isolation bias.

-

Stereochemical Validation: Analyze the purified product via Chiral HPLC. You must run a racemic standard (synthesized using an achiral base like DBU instead of cinchona) sequentially. The assay is only validated if the racemic standard shows a perfect 50:50 peak split, ensuring the column is capable of resolving the enantiomers.

-

Protocol B: In Vitro DPP-4 Fluorometric Inhibition Assay

Objective: Evaluate the IC50 of synthesized pyrrolidine derivatives against recombinant DPP-4.

-

Reagent Preparation: Prepare assay buffer (50 mM Tris-HCl, pH 8.0, 0.1 mg/mL BSA, 1 mM EDTA). Prepare the fluorogenic substrate Gly-Pro-AMC (7-amino-4-methylcoumarin) at 50 µM.

-

Compound Plating: In a 96-well black opaque microplate, add 10 µL of the synthesized pyrrolidine compound (serial dilutions from 10 µM to 0.1 nM in 1% DMSO).

-

Enzyme Addition: Add 40 µL of recombinant human DPP-4 enzyme (0.5 ng/well) to all wells. Incubate for 15 minutes at 37°C. Causality: Pre-incubation is critical for cyanopyrrolidines to allow the slow-binding covalent imidate adduct to form before substrate competition begins.

-

Reaction Initiation & Kinetic Read: Add 50 µL of Gly-Pro-AMC substrate to initiate the reaction. Immediately read fluorescence (Ex 360 nm / Em 460 nm) in kinetic mode every 2 minutes for 30 minutes. Causality: Kinetic reading (measuring the slope/velocity) is superior to endpoint reading because it accounts for compound autofluorescence and ensures the reaction is measured in its linear phase.

-

System Validation (Z'-Factor Calculation):

-

Positive Control: Vildagliptin (100 nM).

-

Negative Control: Vehicle (1% DMSO).

-

Calculate the Z'-factor: Z′=1−∣μp−μn∣3(σp+σn) . The assay run is only deemed valid and trustworthy if Z′≥0.5 .

-

References

-

Dipeptidyl Peptidase-4 Inhibitors: A Systematic Review of Structure-Activity Relationship Studies. National Institutes of Health (NIH).[Link]

-

Insight into Structure Activity Relationship of DPP-4 Inhibitors for Development of Antidiabetic Agents. National Institutes of Health (NIH).[Link]

-

Structure–Activity Relationship Analysis of Cocrystallized Gliptin-like Pyrrolidine, Trifluorophenyl, and Pyrimidine-2,4-Dione Dipeptidyl Peptidase-4 Inhibitors. American Chemical Society (ACS).[Link]

-

A Convenient Procedure for the Catalytic Asymmetric 1,3-Dipolar Cycloaddition of Azomethine Ylides and Alkenes. American Chemical Society (ACS).[Link]

-

General Pyrrolidine Synthesis via Iridium-Catalyzed Reductive Azomethine Ylide Generation from Tertiary Amides and Lactams. National Institutes of Health (NIH).[Link]

-

DPP-4 inhibitors for treating T2DM - hype or hope? an analysis based on the current literature. Frontiers.[Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 3. Insight into Structure Activity Relationship of DPP-4 Inhibitors for Development of Antidiabetic Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Frontiers | DPP-4 inhibitors for treating T2DM - hype or hope? an analysis based on the current literature [frontiersin.org]

- 6. pubs.acs.org [pubs.acs.org]

- 7. General Pyrrolidine Synthesis via Iridium-Catalyzed Reductive Azomethine Ylide Generation from Tertiary Amides and Lactams - PMC [pmc.ncbi.nlm.nih.gov]

Advanced Spectroscopic Characterization of Novel Pyrrolidine Derivatives: A Technical Whitepaper for Drug Development

Executive Summary & Pharmacological Rationale

The pyrrolidine ring—a five-membered nitrogen-containing heterocycle—is a "privileged scaffold" in modern medicinal chemistry[1]. Its non-planar, highly flexible conformation allows for the precise three-dimensional positioning of substituents, enabling high-affinity interactions with complex biological targets. Recently, novel pyrrolidine derivatives have demonstrated profound therapeutic potential, acting as dual inhibitors of α-glucosidase for metabolic disorders and as potent cyclooxygenase-2 (COX-2) inhibitors for inflammation[2].

However, the transition of a pyrrolidine derivative from a synthetic intermediate to a viable drug candidate relies heavily on unambiguous structural confirmation. As an application scientist, I cannot overstate the importance of rigorous, multi-modal spectroscopic analysis. This whitepaper provides an in-depth, self-validating framework for the synthesis, spectroscopic characterization, and biological integration of novel pyrrolidine derivatives.

Synthesis and Analytical Workflow

The generation of pyrrolidine derivatives typically involves multi-component one-pot syntheses, such as BiCl₃-catalyzed imino Diels-Alder cycloadditions or Vilsmeier-Haack reactions[3],[4]. Because these reactions can yield multiple stereoisomers or regioisomers, downstream spectroscopic validation is not merely a quality control step—it is the definitive proof of molecular architecture.

Caption: Workflow for the synthesis and spectroscopic validation of pyrrolidine derivatives.

Spectroscopic Modalities and Causality

To establish a robust Structure-Activity Relationship (SAR), we must employ a triad of analytical techniques: NMR, FTIR, and HRMS. Each modality answers a specific structural question, and together, they form a self-validating analytical matrix.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the gold standard for elucidating the stereochemistry of the pyrrolidine ring. We strategically select DMSO-d₆ as the solvent for highly polar derivatives (e.g., those with amide or pyrazole moieties) because it disrupts intermolecular hydrogen bonding, preventing peak broadening[3]. For more lipophilic compounds, CDCl₃ is utilized[1].

-

Causality in Coupling Constants: In ¹H NMR, the 4-H proton of the pyrrolidine ring often appears as a distinct double doublet (e.g., at δ 5.69 ppm with J=6.4 Hz and 11.1 Hz). This specific splitting pattern is caused by axial-axial and axial-equatorial interactions with adjacent 3-H protons, directly confirming the rigid stereochemistry of the ring[4].

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR provides rapid confirmation of functional group transformations. For example, when synthesizing a 4-formylpyrazole pyrrolidine derivative via a Vilsmeier-Haack reaction, the appearance of a dual υ(C-H) stretch between 2852–2717 cm⁻¹ is the causal indicator of successful aldehyde formation[3].

High-Resolution Mass Spectrometry (HRMS)

Electrospray Ionization (ESI) is the ionization method of choice. Because the pyrrolidine nitrogen is basic, it readily accepts a proton in acidic mobile phases, yielding a strong [M+H]+ signal[5]. Furthermore, the frequent observation of [M+Na]+ adducts (e.g., m/z 390) is caused by the high affinity of the pyrrolidine's oxygen/nitrogen heteroatoms for trace sodium ions present in glassware or solvents[1].

Quantitative Data Summary

The following table synthesizes the expected spectroscopic benchmarks for a standard substituted pyrrolidine derivative, serving as a reference matrix for structural validation.

| Spectroscopic Modality | Target Feature | Observed Signal / Value | Structural Implication |

| ¹H NMR (DMSO-d₆) | Pyrrolidine Ring (CH₂) | δ 2.93 - 2.99 ppm (m) | Confirms intact heterocyclic core |

| ¹H NMR (DMSO-d₆) | Amide/Amine (N-H) | δ 9.60 - 9.80 ppm (s) | Indicates successful coupling/hydrazone formation |

| ¹³C NMR (CDCl₃) | Carbonyl (C=O) | δ 177.9 ppm | Confirms presence of amide/ketone moiety |

| ¹³C NMR (CDCl₃) | Benzylic Carbon | δ 45.8 - 46.9 ppm | Validates substitution at the α-position |

| FTIR (KBr Pellet) | N-H / O-H Stretch | 3361 - 3394 cm⁻¹ | Confirms secondary amine or hydroxyl groups |

| FTIR (KBr Pellet) | C=O Stretch (Amide) | 1666 - 1720 cm⁻¹ | Validates amide bond formation |

| HRMS (ESI+) | Molecular Ion [M+H]+ | m/z 351.40 (example) | Confirms exact molecular weight |

| HRMS (ESI+) | Adduct Ion [M+Na]+ | m/z 390.11 (example) | Validates parent mass via sodium adduction |

Self-Validating Experimental Protocols (SOPs)

To ensure scientific integrity, the following step-by-step methodologies are designed as self-validating systems . Every test includes built-in controls to rule out false positives.

Protocol A: ¹H and ¹³C NMR Acquisition

-

Sample Preparation: Dissolve 5–10 mg of the purified pyrrolidine derivative in 0.6 mL of deuterated solvent (DMSO-d₆ or CDCl₃).

-

Internal Standardization (Validation Step): Add 0.01% Tetramethylsilane (TMS). The TMS peak must calibrate exactly to δ 0.00 ppm. If the TMS peak drifts, the magnetic field is unshimmed, and the run must be aborted.

-

Acquisition: Record spectra on a 400 MHz or 500 MHz spectrometer at 298 K[2].

-

Data Processing: Apply a line-broadening factor of 0.3 Hz for ¹H and 1.0 Hz for ¹³C to optimize the signal-to-noise ratio without obscuring critical J -coupling splitting patterns.

Protocol B: FTIR Spectroscopy (KBr Pellet Method)

-

Background Scan (Validation Step): Before sample analysis, press a pellet of purely anhydrous KBr and run a background spectrum. This subtracts atmospheric CO₂ and moisture, ensuring that any observed O-H or N-H bands belong strictly to the sample.

-

Sample Matrix: Grind 1–2 mg of the pyrrolidine derivative with 100 mg of anhydrous KBr in an agate mortar. Causality: KBr is IR-transparent; diluting the sample prevents complete absorption (peak bottoming) and allows for sharp peak resolution.

-

Pressing & Scanning: Press the mixture under 10 tons of pressure for 2 minutes to form a translucent pellet. Scan from 4000 to 400 cm⁻¹ at a resolution of 4 cm⁻¹[4].

Protocol C: LC-HRMS Analysis

-

System Suitability (Validation Step): Inject a solvent blank (e.g., 50:50 Water:Acetonitrile with 0.1% Formic Acid) prior to the sample. The chromatogram must show no peaks above a 3:1 signal-to-noise ratio at the expected retention time to rule out column carryover.

-

Calibration: Infuse a lock-mass solution (e.g., Leucine Enkephalin, m/z 556.2771) continuously during the run to correct for time-of-flight (TOF) drift.

-

Ionization: Operate the ESI source in positive ion mode. Apply a capillary voltage of 3.0 kV and a desolvation temperature of 350°C to efficiently vaporize the polar pyrrolidine droplets[2].

Biological Integration: Mechanism of Action

Once the structure is spectroscopically validated, the pyrrolidine derivative can be evaluated in biological assays. Recent in silico and in vivo studies highlight the efficacy of these derivatives as potent Non-Steroidal Anti-Inflammatory Drugs (NSAIDs) by competitively inhibiting the Cyclooxygenase-2 (COX-2) enzyme[2]. The flexible pyrrolidine ring deeply inserts into the hydrophobic pocket of COX-2, preventing the conversion of arachidonic acid into inflammatory prostaglandins.

Caption: Mechanism of COX-2 enzyme inhibition by novel pyrrolidine derivatives.

Conclusion

The successful development of novel pyrrolidine derivatives requires a seamless integration of synthetic chemistry and rigorous analytical validation. By employing self-validating protocols across NMR, FTIR, and HRMS, researchers can confidently confirm stereochemistry, functional group integrity, and exact molecular mass. This unambiguous structural characterization is the foundational pillar upon which reliable biological assays and successful drug development programs are built.

References

-

[PubMed] Synthesis and in silico studies of some new pyrrolidine derivatives and their biological evaluation for analgesic and anti-inflammatory activity. URL:[Link]

-

[SciELO Colombia] Simple preparation of new N-(6-methyl-2-nitrophenyl-1,2,3,4-tetrahydroquinolin-4-yl) pyrrolidin-2-ones and their spectroscopic analysis. URL:[Link]

-

[Baghdad Science Journal] Design, Synthesis and Antibacterial Evaluation of Some New Pyrrolidine Derivatives Based Pyrazole Moiety via Vilsmeier-Haack Reaction. URL:[Link]

-

[MDPI] Aqua/Mechanochemical Mediated Synthesis of Novel Spiro [Indole–Pyrrolidine] Derivatives. URL:[Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Synthesis and in silico studies of some new pyrrolidine derivatives and their biological evaluation for analgesic and anti-inflammatory activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. bsj.uobaghdad.edu.iq [bsj.uobaghdad.edu.iq]

- 4. scielo.org.co [scielo.org.co]

- 5. mdpi.com [mdpi.com]

The Ubiquitous Architects of Modern Medicine: A Technical Guide to Heterocyclic Scaffolds in Drug Discovery

Foreword: The Indispensable Ring

In the intricate world of medicinal chemistry, few structural motifs are as foundational and versatile as the heterocyclic scaffold. These cyclic compounds, incorporating at least one heteroatom within their ring system, are nature's preferred building blocks for biologically active molecules and have become the cornerstone of modern drug discovery. From the life-saving properties of penicillin to the targeted anticancer activity of kinase inhibitors, heterocycles are the silent architects of a vast proportion of our pharmacopeia. It is estimated that over 85% of all biologically active chemical compounds contain a heterocyclic component, underscoring their profound importance.[1] This guide provides an in-depth exploration of the role of these remarkable structures, offering researchers, scientists, and drug development professionals a comprehensive technical resource to navigate this critical area of pharmaceutical science. We will delve into the inherent advantages of heterocyclic systems, explore their prevalence in top-selling pharmaceuticals, and provide practical insights into their synthesis, purification, and characterization. Furthermore, we will visualize their impact on cellular signaling and outline the regulatory landscape that governs their journey from laboratory to clinic.

I. The Strategic Advantage of Heterocycles in Drug Design

The prevalence of heterocyclic scaffolds in drug molecules is not a matter of chance; it is a direct consequence of their unique physicochemical properties that make them ideally suited for interacting with biological targets. The incorporation of heteroatoms such as nitrogen, oxygen, and sulfur imparts a range of functionalities that are less accessible in their carbocyclic counterparts.

Key Physicochemical and Pharmacological Attributes:

-

Modulation of Physicochemical Properties: Heteroatoms and their surrounding chemical environment allow for the fine-tuning of critical drug-like properties, including solubility, lipophilicity, and metabolic stability. For instance, the introduction of nitrogen atoms can increase aqueous solubility and provide sites for hydrogen bonding, which is crucial for target engagement.[2][3] Non-aromatic heterocycles, in particular, introduce three-dimensionality to a molecule, which can lead to improved solubility and bioavailability compared to planar aromatic systems.[2]

-

Diverse Biological Activities: The structural and electronic diversity of heterocyclic compounds translates into a broad spectrum of biological activities. They are integral to the development of antimicrobial, antiviral, anticancer, anti-inflammatory, and central nervous system (CNS) active agents.[4]

-

Scaffolding for Target Interaction: Heterocyclic rings provide a rigid and defined framework upon which various functional groups can be appended in a specific spatial orientation. This allows for precise interactions with the amino acid residues of a protein's binding site, leading to high affinity and selectivity. The ability to form hydrogen bonds, dipole-dipole interactions, and pi-stacking interactions is a hallmark of many heterocyclic drugs.

-

Bioisosteric Replacement: Heterocyclic rings are often employed as bioisosteres for other functional groups or aromatic rings. This strategy allows medicinal chemists to modulate a compound's potency, selectivity, and pharmacokinetic profile while maintaining its overall binding mode.

II. The Prevalence of Heterocyclic Scaffolds in Modern Pharmaceuticals

A survey of the pharmaceutical market reveals the overwhelming dominance of heterocyclic structures in top-selling and newly approved drugs. Nitrogen-containing heterocycles are particularly prominent, a testament to their versatility in forming key interactions with biological macromolecules.

Table 1: Prominent Heterocyclic Scaffolds in Top-Selling Drugs of 2023

| Drug Name (Brand Name) | Therapeutic Area | Key Heterocyclic Scaffold(s) | 2023 Worldwide Sales (USD) |

| Pembrolizumab (Keytruda) | Oncology | Not a small molecule (Monoclonal Antibody) | $25 Billion |

| Apixaban (Eliquis) | Cardiology | Pyrazole, Piperidine | $18.953 Billion |

| Semaglutide (Ozempic) | Diabetes | Not a small molecule (Peptide) | $18.468 Billion |

| Adalimumab (Humira) | Immunology | Not a small molecule (Monoclonal Antibody) | $14.494 Billion |

| Bictegravir/Emtricitabine/Tenofovir Alafenamide (Biktarvy) | Infectious Diseases (HIV) | Pyrimidine, Oxazole | $11.850 Billion |

| Dupilumab (Dupixent) | Immunology | Not a small molecule (Monoclonal Antibody) | $11.565 Billion |

| Ustekinumab (Stelara) | Immunology | Not a small molecule (Monoclonal Antibody) | $11.297 Billion |

| COVID-19 Vaccine (Comirnaty) | Infectious Diseases | Not a small molecule (mRNA vaccine) | $11.220 Billion |

| Empagliflozin (Jardiance) | Diabetes | Tetrahydrofuran | $10.600 Billion |

| Nivolumab (Opdivo) | Oncology | Not a small molecule (Monoclonal Antibody) | $10.010 Billion |

Source: Data compiled from multiple sources reporting on 2023 pharmaceutical sales.[5][6][7][8]

III. The Synthetic Toolkit: Bringing Heterocyclic Scaffolds to Life

The ability to efficiently synthesize and functionalize heterocyclic compounds is a cornerstone of medicinal chemistry. A vast array of synthetic methodologies has been developed to construct these vital scaffolds.

A. Representative Experimental Protocol: Synthesis of a Pyrazole Derivative

This protocol details the synthesis of a pyrazole derivative from a chalcone intermediate, a common and versatile method.

Step 1: Synthesis of the Chalcone Intermediate

-

Reaction Setup: To a solution of an appropriate acetophenone (1.0 equivalent) in ethanol, add an equimolar amount of a substituted benzaldehyde (1.0 equivalent).

-

Base Addition: While stirring at room temperature, slowly add an aqueous solution of sodium hydroxide (NaOH) to the mixture.

-

Reaction Monitoring: Continue stirring the reaction mixture at room temperature. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) until the starting materials are consumed.

-

Work-up and Isolation: Pour the reaction mixture into crushed ice and acidify with dilute hydrochloric acid (HCl). The precipitated solid (the chalcone) is then collected by vacuum filtration, washed with cold water, and dried.

-

Purification: The crude chalcone can be purified by recrystallization from a suitable solvent, such as ethanol.

Step 2: Cyclization to the Pyrazole Scaffold

-

Reaction Setup: Dissolve the purified chalcone (1.0 equivalent) in a suitable solvent, such as acetic acid or ethanol.

-

Reagent Addition: Add hydrazine hydrate (or a substituted hydrazine) to the solution.

-

Reaction Conditions: Reflux the reaction mixture for several hours. Monitor the reaction progress by TLC.

-

Work-up and Isolation: After the reaction is complete, cool the mixture to room temperature and pour it into ice water. The precipitated solid (the pyrazole derivative) is collected by vacuum filtration, washed with water, and dried.

B. Purification and Characterization: Ensuring Quality and Identity

Purification:

-

Recrystallization: This is a primary technique for purifying solid organic compounds. The crude pyrazole derivative is dissolved in a minimum amount of a hot solvent in which it is highly soluble, and then allowed to cool slowly. The pure compound will crystallize out, leaving impurities in the solution.[9][10][11]

-

Column Chromatography: For non-crystalline products or mixtures that are difficult to separate by recrystallization, column chromatography is employed. The crude product is loaded onto a column packed with a stationary phase (e.g., silica gel), and a mobile phase (a solvent or mixture of solvents) is passed through the column to separate the components based on their differential adsorption.[10][12]

Characterization:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are indispensable for elucidating the structure of the synthesized pyrazole. The chemical shifts, coupling constants, and integration of the proton signals, along with the number and chemical shifts of the carbon signals, provide a detailed map of the molecule's connectivity.

-

Mass Spectrometry (MS): This technique provides the molecular weight of the compound and information about its fragmentation pattern, which helps to confirm the molecular formula and structural features.

-

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in the molecule, such as C=N, N-H, and aromatic C-H bonds, which are characteristic of the pyrazole scaffold.

IV. Visualizing the Impact: Heterocyclic Scaffolds in Action

To truly appreciate the role of heterocyclic scaffolds, it is essential to visualize their interactions within a biological context. The following diagrams, rendered using Graphviz (DOT language), illustrate key concepts in drug discovery.

A. The Diverse Landscape of Privileged Heterocyclic Scaffolds

This diagram showcases a selection of common heterocyclic rings that are considered "privileged scaffolds" in medicinal chemistry due to their frequent appearance in bioactive compounds.

Caption: A variety of privileged heterocyclic scaffolds in drug discovery.

B. A Generalized Workflow for Heterocyclic Drug Discovery

This diagram outlines the typical stages involved in the discovery and development of a drug candidate based on a heterocyclic scaffold.

Caption: A typical workflow for heterocyclic drug discovery.

C. Signaling Pathway Modulation: The Case of Gleevec (Imatinib)

Imatinib (Gleevec) is a landmark example of a targeted cancer therapy that contains multiple heterocyclic scaffolds (pyrimidine and pyridine). It functions as a potent inhibitor of the BCR-ABL tyrosine kinase, which is constitutively active in chronic myeloid leukemia (CML). This diagram illustrates the simplified BCR-ABL signaling pathway and the mechanism of action of Imatinib.

Caption: Simplified BCR-ABL signaling pathway and Imatinib's mechanism.

The BCR-ABL oncoprotein, a result of a chromosomal translocation, possesses a constitutively active tyrosine kinase domain.[4] This kinase utilizes ATP to phosphorylate various substrate proteins, which in turn activate downstream signaling pathways like the RAS/MAPK and PI3K/AKT pathways.[4] These pathways promote uncontrolled cell proliferation and survival, leading to the development of CML. Imatinib, with its heterocyclic scaffolds, is designed to bind to the ATP-binding pocket of the BCR-ABL kinase domain, thereby preventing the phosphorylation of its substrates and inhibiting the downstream signaling that drives cancer cell growth.[4]

V. Navigating the Regulatory Landscape: From Bench to Bedside

The journey of a heterocyclic compound from a promising lead to an approved drug is governed by stringent regulatory standards established by agencies such as the U.S. Food and Drug Administration (FDA) and guided by the International Council for Harmonisation (ICH) guidelines.

A critical aspect of this process is the control of impurities in the new drug substance. The ICH Q3A(R2) guideline provides a framework for the identification, qualification, and reporting of impurities.

Key Regulatory Considerations:

-

Impurity Profiling: A comprehensive analysis of all potential and actual impurities arising from the synthesis, purification, and storage of the heterocyclic drug substance is required.

-

Reporting Threshold: Impurities present above a certain level (typically ≥0.05%) must be reported in the regulatory submission.

-

Identification Threshold: Impurities exceeding a higher threshold (which varies based on the maximum daily dose of the drug) must be structurally characterized.

-

Qualification Threshold: Impurities present at levels above the qualification threshold must be assessed for their biological safety. This often involves toxicological studies to demonstrate that the impurity does not pose a risk to patients.

Adherence to these guidelines is paramount to ensure the safety, efficacy, and quality of the final drug product and is a non-negotiable aspect of the drug development process.

VI. The Future is Heterocyclic: Emerging Trends and Opportunities

The central role of heterocyclic scaffolds in drug discovery is set to expand further with advancements in synthetic chemistry, computational modeling, and our understanding of disease biology.

-

Novel Scaffolds and Architectures: The exploration of new and more complex heterocyclic systems, including fused and spirocyclic scaffolds, will continue to provide access to novel chemical space and opportunities for targeting challenging biological targets.

-

Targeted Therapies: The precision of heterocyclic scaffolds makes them ideal for the development of highly targeted therapies, such as covalent inhibitors and allosteric modulators, which can offer improved efficacy and reduced side effects.

-

Integration of Artificial Intelligence: Machine learning and AI are increasingly being used to predict the biological activity and pharmacokinetic properties of novel heterocyclic compounds, accelerating the design and optimization process.

References

-

Role of Heterocycles in Drug Discovery: An Overview. | World Journal of Advanced Research and Reviews. (2025, October 25). Retrieved from [Link]

-

Heterocyclic Compounds in Drug Development: A Medicinal Chemistry Perspective Review. (2025, October 8). IJAEM.net. Retrieved from [Link]

-

ICH Harmonised Tripartite Guideline - Impurities in New Drug Substances Q3A(R2). (2006, October 25). Retrieved from [Link]

-

DOT Language. (2024, September 28). Graphviz. Retrieved from [Link]

-

Mechanism of Action of BCR-ABL and of Its Inhibition by Imatinib. (n.d.). ResearchGate. Retrieved from [Link]

-

Purification of Organic Compounds by Flash Column Chromatography. (2025, June 19). Organic Syntheses. Retrieved from [Link]

-

BCR-ABL1 Tyrosine Kinase Complex Signaling Transduction: Challenges to Overcome Resistance in Chronic Myeloid Leukemia. (n.d.). PMC. Retrieved from [Link]

-

FDA-approved heterocyclic molecules for cancer treatment: Synthesis, dosage, mechanism of action and their adverse effect. (n.d.). PMC. Retrieved from [Link]

-

Synthesis of new pyrazolone and pyrazole-based adamantyl chalcones and antimicrobial activity. (2020, September 24). PMC. Retrieved from [Link]

-

Unlocking Signaling Pathways: A Friendly Guide to Graphviz DOT Language. (2026, February 18). Oreate AI. Retrieved from [Link]

-

Analysis of the structural diversity of heterocycles amongst European medicines agency approved pharmaceuticals (2014–2023). (2025, August 11). RSC Publishing. Retrieved from [Link]

-

The top 20 drugs by worldwide sales in 2023. (2024, May 28). Fierce Pharma. Retrieved from [Link]

-

The 2023 Top-Selling Drugs. (2024, October 3). CCDC. Retrieved from [Link]

-

Signaling pathways involved in the signaling of BCR-ABL. (n.d.). ResearchGate. Retrieved from [Link]

-

Practical Guide to DOT Language (Graphviz) for Developers and Analysts. (2025, November 14). Daniele Teti. Retrieved from [Link]

-

Best-selling pharmaceuticals of 2023 reveal a shift in pharma landscape. (2024, May 21). Retrieved from [Link]

-

Recent Advances in the Pharmacological Potential of Nitrogen-, Oxygen-, and Sulfur-Containing Heterocycles. (2025, August 15). Retrieved from [Link]

-

Drawing graphs with dot. (2015, January 5). Graphviz. Retrieved from [Link]

-

Top nine biological drugs by sales in 2023. (2024, October 29). Generics and Biosimilars Initiative. Retrieved from [Link]

-

DOT language — Beginner. (2017, October 16). Medium. Retrieved from [Link]

-

How to Purify an organic compound via recrystallization or reprecipitation? (2025, February 16). ResearchGate. Retrieved from [Link]

-

Charting the molecular network of the drug target Bcr-Abl. (n.d.). PMC. Retrieved from [Link]

-

Design And Development of Pyrazole-Substituted Chalcones: A Synthetic Perspective. (n.d.). IJIRT. Retrieved from [Link]

-

Synthesis characterization and antimicrobial activity of pyrazolo pyrazolone derivatives (Mannich Reactions). (n.d.). Der Pharma Chemica. Retrieved from [Link]

-

2024 New Drug Therapy Approvals Annual Report. (n.d.). FDA. Retrieved from [Link]

-

Q3B(R2) Guideline.pdf. (2006, June 6). ICH. Retrieved from [Link]

-

Green synthesis, spectroscopic characterization of pyrazole derivatives by using Nano-catalyst and biological evaluation. (2022, July 27). Visnav. Retrieved from [Link]

-

Guidance for Industry. (n.d.). Regulations.gov. Retrieved from [Link]

-

PYRAZOLINE SYNTHESIS THROUGH A CHALCONE INTERMEDIATE. (n.d.). ijdra. Retrieved from [Link]

-

Exploring the Allosteric Pathways of Asciminib in the Dual Inhibition of BCR-ABL1. (2025, August 22). MDPI. Retrieved from [Link]

-

Node Attributes. (2025, March 16). Graphviz. Retrieved from [Link]

-

Interplay between Kinase Domain Autophosphorylation and F-Actin Binding Domain in Regulating Imatinib Sensitivity and Nuclear Import of BCR-ABL. (2011, February 11). PLOS. Retrieved from [Link]

-

Purification. (n.d.). Cooperative Organic Chemistry Student Laboratory Manual. Retrieved from [Link]

-

From Oxiranes to Oligomers: Architectures of U.S. FDA Approved Pharmaceuticals Containing Oxygen Heterocycles. (2018, July 19). Retrieved from [Link]

-

Impurities in new drug substance| ICH Q3A(R2) | Classification of impurities. (2024, July 27). YouTube. Retrieved from [Link]

-

Synthesis of new pyrazolone and pyrazole-based adamantyl chalcones and antimicrobial activity. (2020, September 24). PMC. Retrieved from [Link]

-

Isolation and Purification of Organic Compounds Recrystallization (Expt #3). (n.d.). Retrieved from [Link]

-

Evaluating Impurities in New Drugs to Prevent Delays in Development. (2023, July 10). Premier Research. Retrieved from [Link]

Sources

- 1. Unlocking Signaling Pathways: A Friendly Guide to Graphviz DOT Language - Oreate AI Blog [oreateai.com]

- 2. Elucidation of protein interactions necessary for the maintenance of the BCR–ABL signaling complex - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. BCR-ABL1 Tyrosine Kinase Complex Signaling Transduction: Challenges to Overcome Resistance in Chronic Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]

- 5. fiercepharma.com [fiercepharma.com]

- 6. ccdc.cam.ac.uk [ccdc.cam.ac.uk]

- 7. drugdiscoverytrends.com [drugdiscoverytrends.com]

- 8. Top nine biological drugs by sales in 2023 [gabionline.net]

- 9. Oxygen- and Sulphur-Containing Heterocyclic Compounds as Potential Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. aacrjournals.org [aacrjournals.org]

- 12. pnas.org [pnas.org]

Stereoelectronic and Physicochemical Profiling of Pyrrolidine Scaffolds in Rational Drug Design

Executive Summary

The pyrrolidine ring—a five-membered, saturated, nitrogen-containing heterocycle—is a cornerstone motif in modern medicinal chemistry. Its prevalence in FDA-approved therapeutics stems from its unique ability to navigate three-dimensional chemical space (high Fsp3 fraction), modulate physicochemical properties, and pre-organize molecular conformations to minimize the entropic penalty of target binding[1]. As a Senior Application Scientist, I have structured this technical guide to dissect the causality behind pyrrolidine's physicochemical behavior, focusing on basicity modulation, conformational puckering, and the self-validating analytical workflows required to characterize these properties accurately.

Core Physicochemical Properties: Escaping Flatland

Basicity ( pKa ) and Lipophilicity Modulation

Unsubstituted pyrrolidine is a strong secondary base with a conjugate acid pKa of approximately 11.27. In physiological environments (pH 7.4), it exists almost entirely in its protonated state. While this cationic charge can form critical salt bridges with target proteins, excessive basicity often leads to poor membrane permeability, hERG channel liability, and lysosomal trapping.

To optimize pharmacokinetic (ADME) profiles, medicinal chemists strategically introduce electron-withdrawing groups (EWGs) or sterically demanding substituents. For instance, the introduction of a fluorine atom at the C-3 or C-4 position exerts a strong inductive electron-withdrawing effect, significantly lowering the basicity of the amine to a more drug-like pKa range (8.5–9.5) while simultaneously increasing lipophilicity (LogP)[2].

Conformational Flexibility and Pseudorotation

Unlike the rigid planar structures of aromatic rings, the saturated pyrrolidine ring undergoes rapid pseudorotation. It predominantly oscillates between two low-energy envelope conformations: the Cγ -endo (down) and Cγ -exo (up) puckered states.

The true power of the pyrrolidine scaffold lies in our ability to "lock" this conformation using stereoelectronic effects.

-

The Gauche Effect: Electronegative substituents (e.g., fluorine) at the C-4 position dictate puckering through dipole-dipole interactions. For example, trans-4-fluoroproline strongly favors the Cγ -exo conformation, whereas cis-4-fluoroproline favors the Cγ -endo state[1].

-

Steric Locking: Bulky groups, such as a tert-butyl group at C-4, force the ring into a specific pucker to maintain a pseudoequatorial orientation, overriding standard electronic preferences[3].

By locking the pyrrolidine ring into the exact bioactive conformation required by the target receptor, we eliminate the entropic energy cost typically required to fold a flexible ligand into its binding pocket, thereby exponentially increasing binding affinity[4].

Impact of substituent selection on pyrrolidine physicochemical properties.

Quantitative Data: Physicochemical Comparisons

To illustrate the structural advantages of pyrrolidines, the following table summarizes the physicochemical properties of representative N-heterocycles. Notice how strategic substitutions alter the pKa and preferred puckering states.

| Scaffold / Derivative | pKa (Conjugate Acid) | Fsp3 | Typical Puckering Preference | Primary Causality for Shift |

| Pyrrolidine | ~11.27 | 1.00 | Rapid equilibrium | Unrestricted pseudorotation |

| L-Proline | 10.60 (amine) | 1.00 | Cγ -endo | Carboxylate steric/electronic influence |

| trans-4-Fluoroproline | ~9.30 | 1.00 | Cγ -exo | Gauche effect (dipole minimization) |

| cis-4-Fluoroproline | ~9.10 | 1.00 | Cγ -endo | Gauche effect (dipole minimization) |

| Piperidine | ~11.22 | 1.00 | Chair | 6-membered ring thermodynamics |

| Azetidine | ~10.40 | 1.00 | Butterfly | High ring strain |

Self-Validating Experimental Methodologies

To ensure scientific integrity, empirical data must be generated through rigorous, self-validating systems. Below are the gold-standard protocols for characterizing pyrrolidine derivatives.

Protocol 1: NMR-Based Conformational Analysis of Ring Puckering

This protocol utilizes 1D and 2D NMR spectroscopy to extract vicinal coupling constants ( 3JHH ), which are then mathematically correlated to dihedral angles to determine the exact ratio of exo/endo conformers.

-

Sample Preparation: Dissolve 15 mg of the pyrrolidine derivative in 0.6 mL of anhydrous D2O or CDCl3 .

-

System Calibration & Self-Validation: Critical Step. Before analyzing the unknown derivative, run an identical acquisition using an L-proline standard. Self-Validation Mechanism: If the extracted 3JHH constants for the L-proline standard do not yield the literature-established Cγ -endo preference, the phase correction or temperature calibration of the spectrometer is flagged as erroneous. The system must be recalibrated before proceeding.

-

Data Acquisition: Acquire high-resolution 1H , 13C , COSY, and NOESY spectra at 298 K. The NOESY spectrum is strictly required to establish spatial proximity and validate relative stereochemistry (cis/trans).

-

Coupling Constant Extraction: Extract the 3JHH values between the C-3, C-4, and C-5 protons.

-

Computational Correlation: Apply the Haasnoot-de Leeuw-Altona (HLA) equation to translate the 3JHH values into dihedral angles, mapping them against DFT-calculated energy minima to pinpoint the pseudorotation phase angle.

Workflow for determining pyrrolidine ring puckering via NMR and DFT.

Protocol 2: Potentiometric Titration for pKa Determination

Accurate pKa measurement is vital for predicting in vivo ionization. Pyrrolidines are highly susceptible to atmospheric CO2 absorption, which forms carbonic acid and artificially depresses the measured basicity.

-

Solution Preparation: Prepare a 1.0 mM solution of the pyrrolidine derivative in 0.15 M KCl. The KCl background is mandatory to maintain a constant ionic strength, ensuring activity coefficients remain stable throughout the titration.

-

Environmental Control: Seal the titration vessel and sparge the solution with inert N2 gas for 15 minutes prior to and during the titration to completely exclude atmospheric CO2 .

-

Electrode Calibration & Self-Validation: Critical Step. Titrate a known standard of unsubstituted pyrrolidine. Self-Validation Mechanism: The system must yield a pKa of 11.27 ± 0.05. Any deviation triggers an automatic recalibration of the glass electrode and a leak-check of the N2 sparging system to ensure no CO2 contamination has occurred.

-

Titration Execution: Titrate the sample with standardized 0.1 M NaOH (if starting as a hydrochloride salt) or 0.1 M HCl.

-

Data Analysis: Plot the pH against the titrant volume. The pKa is identified at the inflection point of the curve, calculated using the first derivative method.

Conclusion

The pyrrolidine scaffold is not merely a passive structural linker; it is a highly tunable pharmacophore. By deeply understanding the causality between stereoelectronic substitutions, ring puckering, and pKa shifts, drug development professionals can rationally design molecules that break out of "flatland," achieving superior target affinity and optimal pharmacokinetic profiles. Rigorous, self-validating analytical protocols remain the bedrock of translating these theoretical physicochemical properties into clinical success.

Sources

- 1. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Pyrrolidine Derivatives in Modern Drug Discovery: Emerging Structure Activity Relationships and Dual Antidiabetic-Anticancer Potential - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Design and Synthesis of Pyrrolidine-based Fragments That Sample Three-dimensional Molecular Space - PMC [pmc.ncbi.nlm.nih.gov]

In Silico Modeling of Pyrrolidine Derivative-Protein Interactions: A Technical Guide to Predictive Binding and Dynamics

Executive Summary

The pyrrolidine ring is a privileged pharmacophore in medicinal chemistry, serving as the structural backbone for numerous FDA-approved therapeutics, including Dipeptidyl Peptidase-4 (DPP-4) inhibitors and selective kinase modulators. This whitepaper provides an advanced, self-validating in silico framework for modeling pyrrolidine-protein interactions. By moving beyond basic rigid docking, we establish a robust pipeline encompassing precise protonation state assignment, high-throughput molecular docking, and explicit-solvent molecular dynamics (MD) simulations.

The Pyrrolidine Scaffold: Pharmacophore Rationale & Causality

Pyrrolidine, a five-membered nitrogen-containing heterocycle, offers unique geometric and electrostatic advantages. Its conformational rigidity restricts the entropic penalty upon target binding. More importantly, the secondary amine of the pyrrolidine core has a pKa of ~11.2. At a physiological pH of 7.4, this nitrogen is strictly protonated.

Understanding this causality is critical for in silico modeling: the positive charge acts as a potent electrostatic anchor. For example, in DPP-4 inhibitors, the protonated pyrrolidine nitrogen forms1[1]. Similarly, pyrrolidine derivatives targeting pancreatic lipase exhibit 2[2]. Furthermore, polyhydroxy-conjugated pyrrolidines demonstrate3[3]. Failure to model this protonation state results in catastrophic false-negative scoring.

Fig 1: Mechanistic interaction mapping of pyrrolidine pharmacophores in DPP-4.

Protocol 1: Target and Ligand Preparation (Self-Validating System)

Causality: Molecular docking algorithms are highly sensitive to atomic charges. If a pyrrolidine derivative is modeled in its neutral state, the predicted binding pose will miss the primary electrostatic anchor.

Methodology:

-

Protein Retrieval & Cleaning: Download the target crystal structure (e.g., PDB: 2G5P for DPP-4). Strip all co-crystallized water molecules unless they are structurally conserved waters mediating ligand-protein contacts.

-

Protonation State Assignment: Use PROPKA to assign protonation states at pH 7.4. Ensure the pyrrolidine nitrogen is explicitly protonated ( NH2+ for unsubstituted, NH+ for substituted).

-

Charge Calculation: Assign AMBER99SB charges to the protein and Gasteiger charges to the ligand.

-

Self-Validation Check (Redocking): Extract the native co-crystallized ligand, run it through the exact preparation pipeline, and dock it back into the empty receptor.

-

Validation Threshold: Calculate the Root Mean Square Deviation (RMSD) between the docked pose and the experimental crystal pose. If the RMSD is > 2.0 Å, the preparation parameters are flawed. Do not proceed until the RMSD is < 2.0 Å[2].

-

Protocol 2: High-Throughput Molecular Docking

Causality: We utilize AutoDock Vina due to its4[4]. The grid box size must be strictly defined; an overly large box dilutes the search algorithm's efficiency, leading to the identification of irrelevant allosteric sites rather than competitive orthosteric inhibition.

Methodology:

-

Grid Box Definition: Center the grid box strictly on the validated orthosteric site. Size the box to encompass the active site plus a 5 Å buffer (typically 20×20×20 Å).

-

Exhaustiveness Setting: Set the exhaustiveness parameter to at least 8 (default) for rigid docking, or increase to 16–24 for highly flexible pyrrolidine derivatives containing multiple rotatable aliphatic chains.

-

Execution: Run AutoDock Vina to generate the top 9 binding poses per ligand.

-

Self-Validation Check (Decoy Discrimination): Seed your pyrrolidine library with 50 known inactive decoy molecules (matched for molecular weight and logP).

-

Validation Threshold: Plot a Receiver Operating Characteristic (ROC) curve. If the Area Under the Curve (AUC) is < 0.7, the scoring function cannot distinguish true binders from noise. Adjust the grid box or switch to a target-specific scoring function.

-

Fig 2: Self-validating in silico workflow for pyrrolidine-protein modeling.

Protocol 3: Molecular Dynamics (MD) Simulations

Causality: Static docking ignores protein plasticity. The binding of bulky pyrrolidine substituents often induces conformational shifts in the target protein (induced-fit mechanism). MD simulations in explicit solvent are required to5[5] and the persistence of key salt bridges.

Methodology:

-

Topology Generation: Generate ligand topologies using the CGenFF or GAFF force fields. Use the GROMOS or OPLS-AA force field for the protein within GROMACS.

-

Solvation & Neutralization: Place the complex in a dodecahedron box, solvate with TIP3P water, and neutralize with Na+/Cl− ions to simulate a physiological ionic strength of 0.15 M.

-

Energy Minimization: Run steepest descent minimization until the maximum force is < 1000.0 kJ/mol/nm to remove steric clashes.

-

Equilibration (NVT/NPT): Equilibrate the system at 300 K using a V-rescale thermostat for 100 ps, followed by pressure equilibration at 1 bar using a Parrinello-Rahman barostat for 100 ps.

-

Production Run: Execute a 100 ns production MD simulation.

-

Self-Validation Check (Trajectory Convergence): Calculate the C-alpha RMSD of the protein backbone over time.

-

Validation Threshold: The RMSD must plateau (fluctuations < 0.2 Å) within the first 20–30 ns. If the RMSD continues to drift upward, the complex is unstable, indicating a false-positive docking pose or a severe force field mismatch.

-

Quantitative Data Presentation

The following table synthesizes predictive binding metrics for various pyrrolidine derivatives against key metabolic targets, demonstrating the correlation between binding energy, structural stability (RMSD), and critical residue interactions.

| Compound Scaffold | Target Protein | Binding Energy (kcal/mol) | Key Interacting Residues | Complex RMSD (Å) | Reference |

| Pyrrolidine (R1=Bulky, R2=Electronegative) | DPP-4 | -8.50 | Glu205, Glu206, Arg125 | 1.85 ± 0.12 | [1] |

| Pyrrolidine Analog (Compound 12) | Pancreatic Lipase | -8.24 | Gly76, Phe77, Asp79, His151 | 1.88 ± 0.05 | [2] |

| Polyhydroxy-conjugated Pyrrolidine | α-glucosidase | -7.90 | Asp69, Glu277, Asp352 | 2.10 ± 0.15 | [3] |

| Unsubstituted Pyrrolidine (Control) | DPP-4 | -5.20 | Glu205 | 3.40 ± 0.45 | [1] |

(Note: Data aggregated and summarized from authoritative molecular docking and in vitro testing studies).

Sources

- 1. benthamdirect.com [benthamdirect.com]

- 2. Identification of Novel Piperidine and Pyrrolidine Derivatives as Potent Inhibitors of Pancreatic Lipase-Based Molecular Docking and In Vitro Testing [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. AutoDock Vina: improving the speed and accuracy of docking with a new scoring function, efficient optimization and multithreading - PMC [pmc.ncbi.nlm.nih.gov]

- 5. GROMACS: fast, flexible, and free - PubMed [pubmed.ncbi.nlm.nih.gov]